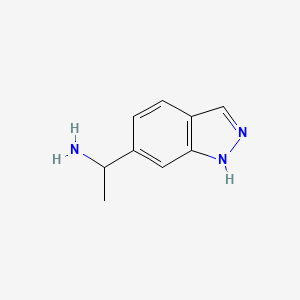
1-(5-aminopyridin-2-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-aminopyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is characterized by the presence of an azetidine ring substituted with an aminopyridine group and a hydroxyl group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1-(5-aminopyridin-2-yl)azetidin-3-ol typically involves the reaction of 5-aminopyridine with an azetidin-3-ol derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(5-aminopyridin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(5-aminopyridin-2-yl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-aminopyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The aminopyridine group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(5-aminopyridin-2-yl)azetidin-3-ol can be compared with similar compounds such as:
5-aminopyridin-2-ol: This compound lacks the azetidine ring and has different chemical properties and reactivity.
Azetidine derivatives: Other azetidine derivatives may have different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1045335-20-3 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



